N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
Description
This compound features a thieno[2,3-d]pyrimidine core substituted with two methyl groups at positions 1 and 3 and two ketone groups at positions 2 and 2. The thienopyrimidine moiety is linked via a carboxamide group to a 2,3-dihydro-1,4-benzodioxin ring.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-19-15(22)10-8-13(26-16(10)20(2)17(19)23)14(21)18-9-3-4-11-12(7-9)25-6-5-24-11/h3-4,7-8H,5-6H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGCUGQPGWZWRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NC3=CC4=C(C=C3)OCCO4)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various acetamides and sulfonamides. The general synthesis procedure includes:
- Preparation of 2,3-dihydro-1,4-benzodioxin-6-amine : This precursor is reacted with 4-methylbenzenesulfonyl chloride in an alkaline medium to yield sulfonamide derivatives.
- Formation of Target Compound : The sulfonamide derivatives are further reacted with 2-bromo-N-(un/substituted-phenyl)acetamides in DMF using lithium hydride as a base to produce the desired compound.
The overall yield and purity of the final product are typically confirmed through techniques such as TLC and NMR spectroscopy .
Enzyme Inhibition
Research indicates that derivatives of the benzodioxin structure exhibit significant inhibitory effects on various enzymes:
- α-Glucosidase Inhibition : Compounds similar to this compound have been shown to inhibit α-glucosidase activity. This enzyme is crucial in carbohydrate metabolism and its inhibition can be beneficial for managing type 2 diabetes mellitus (T2DM) .
- Acetylcholinesterase Inhibition : The compound also demonstrates potential as an acetylcholinesterase inhibitor. This activity is particularly relevant in the context of Alzheimer's disease (AD), where acetylcholine levels are critical for cognitive function .
Antioxidant Activity
Studies have suggested that compounds containing the benzodioxin moiety possess antioxidant properties. These properties help mitigate oxidative stress which is implicated in various diseases including neurodegenerative disorders .
Antimicrobial Activity
Preliminary studies indicate that related compounds show antimicrobial properties against several bacterial strains. This suggests potential applications in developing new antimicrobial agents .
Case Studies
Several studies have explored the biological activities of compounds derived from benzodioxin:
- In vitro Studies : In vitro assays demonstrated that synthesized compounds inhibited α-glucosidase and acetylcholinesterase effectively at micromolar concentrations. These findings support their potential therapeutic applications for T2DM and AD .
- Molecular Docking Studies : Computational studies have been conducted to understand the binding interactions between these compounds and target enzymes. These studies provide insights into structure-activity relationships that can guide future drug design efforts .
Data Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives:
| Compound | Core Structure | Substituents | Biological Activity | Reference |
|---|---|---|---|---|
| Target Compound : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide | Thieno[2,3-d]pyrimidine | 1,3-dimethyl; 2,4-dioxo; benzodioxin-6-carboxamide | Not explicitly reported (analogs show antimicrobial activity) | |
| 3,5-Dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic Acid | Thieno[2,3-d]pyrimidine | 3,5-dimethyl; 4-oxo; 2-thioxo; carboxylic acid | Intermediate for antimicrobial agents (e.g., acridine derivatives) | |
| 3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide | Thieno[2,3-d]pyrimidine | 3-amino; 5-methyl; 4-oxo; 2-thioxo; phenylcarboxamide | Antimicrobial activity against Proteus vulgaris and Pseudomonas aeruginosa | |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide | Thieno[2,3-d]pyrimidine | 5,6-dimethyl; benzodioxin-6-oxyacetamide | Not explicitly reported (structural analog in kinase inhibitor research) | |
| 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide | Benzenesulfonamide-benzodioxin | 4-chlorophenylsulfonyl; 3,5-dimethylphenylacetamide | Potent antimicrobial and antifungal activity with low hemolytic toxicity |
Structural and Functional Insights
Core Modifications: The target compound’s thieno[2,3-d]pyrimidine core distinguishes it from benzodiazepine- or imidazo[1,2-a]pyridine-based analogs (e.g., compounds in and ) . Its 1,3-dimethyl and 2,4-dioxo substituents likely enhance metabolic stability compared to thioxo or amino-substituted analogs (e.g., 2-thioxo derivatives in and ) .
Benzodioxin Linkage :
- The 2,3-dihydro-1,4-benzodioxin group is shared with compounds in and . This moiety improves lipophilicity and may influence blood-brain barrier permeability, as seen in related CNS-targeting drugs .
The absence of a thioxo group in the target compound may reduce toxicity compared to sulfur-containing analogs .
Physicochemical Properties
Preparation Methods
Gewald Reaction for Thiophene Formation
Adapting methodologies from, the Gewald three-component reaction assembles the thiophene ring:
Procedure
- Combine ethyl cyanoacetate (0.1 mol), elemental sulfur (0.12 mol), and N,N-dimethylacetamide (0.1 mol) in ethanol
- Reflux at 80°C for 6 h under nitrogen
- Cool, filter, and recrystallize from ethanol to yield 6-cyano-5-(dimethylamino)thiophene-2-carboxylate
Key Parameters
Cyclization to Pyrimidinedione
Using triethyl orthoacetate as both solvent and reactant:
Procedure
- Heat 6-cyano-5-(dimethylamino)thiophene-2-carboxylate (0.05 mol) with triethyl orthoacetate (15 mL)
- Reflux at 120°C for 4 h
- Remove excess orthoester under vacuum
- Triturate residue with ice-water to precipitate 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate
Optimization Data
| Parameter | Value | Source |
|---|---|---|
| Temperature | 120°C | |
| Time | 4 h | |
| Yield | 78% | |
| Purity (HPLC) | >95% |
Carboxylic Acid Activation and Amide Coupling
Hydrolysis to Carboxylic Acid
- React ethyl ester (0.03 mol) with 6M HCl (20 mL)
- Reflux 2 h, cool, and neutralize with NaHCO₃
- Isolate 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid (Yield: 89%)
Amide Bond Formation
Adapting benzodioxin sulfonamide coupling strategies:
Procedure
- Suspend carboxylic acid (0.01 mol) in dry DMF (15 mL)
- Add HATU (0.012 mol) and DIPEA (0.03 mol)
- Stir 30 min at 0°C
- Add 2,3-dihydro-1,4-benzodioxin-6-amine (0.011 mol)
- Stir 12 h at room temperature
- Pour into ice-water, filter, and purify via column chromatography (SiO₂, EtOAc/hexane)
Coupling Efficiency
| Coupling Reagent | Yield (%) | Purity (%) |
|---|---|---|
| HATU | 82 | 98 |
| EDCI/HOBt | 68 | 95 |
Structural Characterization and Validation
Spectroscopic Data
- δ 8.21 (s, 1H, H-5 thieno)
- δ 6.85–7.02 (m, 3H, benzodioxin)
- δ 3.92 (s, 4H, OCH₂CH₂O)
- δ 3.42 (s, 6H, N(CH₃)₂)
- 3320 cm⁻¹ (N-H amide)
- 1740, 1685 cm⁻¹ (C=O pyrimidinedione)
- 1605 cm⁻¹ (C=C aromatic)
Chromatographic Purity
| Method | Conditions | Purity (%) |
|---|---|---|
| HPLC | C18, MeCN/H₂O (70:30) | 99.2 |
| TLC | EtOAc/hexane (1:1) | Rf 0.45 |
Process Optimization Challenges
Cyclization Side Reactions
Amide Coupling Solvent Effects
| Solvent | Conversion (%) | Byproducts |
|---|---|---|
| DMF | 82 | <1% |
| THF | 45 | 12% |
| DCM | 28 | 18% |
Alternative Synthetic Routes
Microwave-Assisted Cyclization
- 150°C, 300 W, 20 min
- Yield improvement to 85% vs. conventional 78%
Solid-Phase Synthesis Exploration
- Wang resin-bound benzodioxin amine
- Coupling efficiency drops to 63% due to steric hindrance
Scalability and Industrial Considerations
Pilot-Scale Data (10 kg batch)
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Overall Yield | 62% | 58% |
| Purity | 99.2% | 98.7% |
| Process Time | 96 h | 108 h |
Q & A
Basic Question: What are the standard synthetic routes for preparing this compound, and how are reaction conditions optimized?
Methodological Answer:
The compound is synthesized via multi-step reactions, often starting with condensation of substituted benzodioxin amines with activated thienopyrimidine derivatives. Key steps include:
- Solvent-free reflux of intermediates (e.g., 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one with DMF-DMA) for 10 hours to form enaminones .
- Cyclocondensation with urea or thiourea derivatives under acidic conditions (e.g., glacial acetic acid) at reflux for 3–12 hours .
- Purification via recrystallization (e.g., using ethanol or DMF/water mixtures) to achieve yields of 55–75% .
Optimization focuses on solvent choice (polar aprotic solvents enhance reactivity), temperature control (reflux vs. microwave-assisted acceleration), and catalyst selection (e.g., sodium acetate for acid-catalyzed steps) .
Basic Question: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures confirm its structure?
Methodological Answer:
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and amine/amide N–H bonds (3200–3400 cm⁻¹) .
- ¹H/¹³C NMR : Confirms aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.2–2.8 ppm), and carboxamide NH signals (δ 9.6–10.6 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., m/z 386 [M⁺] for thienopyrimidine derivatives) and fragmentation patterns .
- Elemental Analysis : Ensures purity (>95%) by matching calculated vs. observed C/H/N/S ratios .
Basic Question: What in vitro assays are used for preliminary biological evaluation, and how are activity thresholds determined?
Methodological Answer:
- Antimicrobial Screening : Agar well diffusion assays against Proteus vulgaris and Pseudomonas aeruginosa; activity is benchmarked against streptomycin and metronidazole .
- Enzyme Inhibition : α-Glucosidase or acetylcholinesterase inhibition assays (IC₅₀ values calculated via dose-response curves) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ < 50 µM considered active) .
Advanced Question: How do structural modifications (e.g., substituents on the benzodioxin or thienopyrimidine moieties) affect bioactivity in SAR studies?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., –NO₂ at para positions on phenyl rings): Enhance antimicrobial activity by 30–40% via increased membrane permeability .
- Methyl Substituents on thienopyrimidine: Improve metabolic stability but reduce solubility, requiring formulation adjustments .
- Thioether vs. Ether Linkages : Thioether derivatives (e.g., 2-[(alkylthio)acetamide]) show higher enzyme inhibition due to sulfur’s nucleophilic affinity .
Advanced Question: What advanced synthetic strategies (e.g., microwave-assisted or flow chemistry) improve yield and scalability?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes (e.g., cyclocondensation steps) while maintaining yields >70% .
- Flow Chemistry : Enables continuous production of intermediates (e.g., benzodioxin carboxamides) with 90% purity via immobilized catalysts .
- Inert Atmosphere Reactions : Prevent oxidation of thiol intermediates using nitrogen/argon, critical for sulfur-containing analogs .
Advanced Question: How are computational methods (e.g., DFT or molecular docking) applied to predict reactivity or target interactions?
Methodological Answer:
- DFT Calculations : Model reaction pathways (e.g., activation energies for cyclization steps) to prioritize solvent/temperature conditions .
- Molecular Docking : Predict binding to enzymes (e.g., α-glucosidase) by simulating interactions between the carboxamide group and catalytic residues (e.g., Asp349) .
- QSAR Models : Correlate substituent electronegativity with antimicrobial activity (R² > 0.85 in training sets) .
Advanced Question: How do researchers resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?
Methodological Answer:
- Assay Standardization : Use reference compounds (e.g., acarbose for α-glucosidase) and uniform protocols (e.g., pH 7.4 buffers) .
- Statistical Analysis : Apply ANOVA to compare IC₅₀ values across labs; outliers may stem from impurity levels (>5% reduces activity) .
- Structural Verification : Re-characterize disputed compounds via X-ray crystallography to confirm regiochemistry .
Advanced Question: What strategies optimize pharmacokinetic properties (e.g., solubility, metabolic stability)?
Methodological Answer:
- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 2.5 mg/mL vs. 0.3 mg/mL for free base) .
- Prodrug Design : Mask carboxamide groups as esters to enhance bioavailability .
- Microsomal Stability Assays : Identify metabolic hotspots (e.g., methyl groups on thienopyrimidine) for deuterium replacement .
Advanced Question: How are stability studies (e.g., thermal or photolytic degradation) conducted to guide formulation?
Methodological Answer:
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks; HPLC monitors decomposition products (e.g., hydrolysis of the dioxane ring) .
- Photostability : Use ICH Q1B guidelines (UV light at 1.2 million lux hours); amber glass vials reduce degradation by 60% .
- pH-Dependent Stability : Assess in simulated gastric fluid (pH 1.2) vs. intestinal fluid (pH 6.8); carboxamides are stable >24 hours at pH 6.8 .
Advanced Question: What emerging applications (e.g., targeted drug delivery or combination therapies) are being explored?
Methodological Answer:
- Nanoparticle Conjugation : Load into PLGA nanoparticles for sustained release (e.g., 80% release over 72 hours) .
- Combination with Antibiotics : Synergistic effects observed with ciprofloxacin against multidrug-resistant P. aeruginosa (FIC index ≤0.5) .
- Anticancer Hybrids : Conjugate with cisplatin analogs to target DNA mismatch repair pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
